molecular formula C13H21NO B14212508 4-(3-Ethyl-4-methoxyphenyl)butan-1-amine CAS No. 805952-31-2

4-(3-Ethyl-4-methoxyphenyl)butan-1-amine

Cat. No.: B14212508
CAS No.: 805952-31-2
M. Wt: 207.31 g/mol
InChI Key: YOKRNNNIYDIPNA-UHFFFAOYSA-N
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Description

4-(3-Ethyl-4-methoxyphenyl)butan-1-amine is a secondary amine characterized by a butan-1-amine backbone substituted with a 3-ethyl-4-methoxyphenyl group. This analysis draws comparisons with compounds sharing the butan-1-amine core, emphasizing substituent-driven differences in reactivity, yield, and functionality.

Properties

CAS No.

805952-31-2

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-(3-ethyl-4-methoxyphenyl)butan-1-amine

InChI

InChI=1S/C13H21NO/c1-3-12-10-11(6-4-5-9-14)7-8-13(12)15-2/h7-8,10H,3-6,9,14H2,1-2H3

InChI Key

YOKRNNNIYDIPNA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CCCCN)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethyl-4-methoxyphenyl)butan-1-amine typically involves the alkylation of 4-methoxyphenethylamine with an appropriate alkyl halide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethyl-4-methoxyphenyl)butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(3-Ethyl-4-methoxyphenyl)butan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism by which 4-(3-Ethyl-4-methoxyphenyl)butan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Arylpiperazine Derivatives

Compounds such as 4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-amine () highlight the role of piperazine rings in modulating biological activity. The methoxyphenyl group enhances binding affinity to serotonin and dopamine receptors, while the butan-1-amine chain improves solubility.

Compound Structural Features Synthesis Yield Key Applications Notable Properties
4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-amine Piperazine ring, 2-methoxyphenyl group 70% (phthalimide method) Neuropharmacology (e.g., receptor ligands) High solubility in polar solvents

Key Findings :

  • Phthalimide-protected intermediates significantly improve yields (>70%) compared to unprotected routes (<40%) .
  • Direct functionalization of the –NH group is challenging, with yields dropping below 20% for bulky substituents .

Heterocyclic-Substituted Butanamines

Heterocycles like thiophene, benzimidazole, and terpyridine impart distinct electronic and steric properties.

Thiophene Derivatives

4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)butan-1-amine (TPA) () is used in conductive polymers due to its extended π-conjugation.

Compound Structural Features Synthesis Yield Key Applications Notable Properties
TPA Pyrrole-thiophene hybrid Not reported Organic electronics High thermal stability

Key Findings :

  • The thiophene groups enhance charge transport, making TPA suitable for optoelectronic materials .
Benzimidazole Derivatives

4-(4,5,6,7-tetrabromo-1H-benzo[d]imidazol-1-yl)butan-1-amine (TBIa) () is a CK2 kinase inhibitor.

Compound Structural Features Synthesis Yield Key Applications Notable Properties
TBIa Tetrabrominated benzimidazole Not reported Cancer therapeutics High ATP-competitive potency but low selectivity

Key Findings :

  • Bromination increases binding affinity but reduces selectivity due to steric bulk .

Aliphatic and Aromatic Amines

4-(Methylsulfanyl)butan-1-amine ()

This intermediate in sulforaphane synthesis features a methylsulfanyl group, which influences redox activity.

Compound Structural Features Synthesis Yield Key Applications Notable Properties
4-(Methylsulfanyl)butan-1-amine Methylsulfanyl group ~33% (after deprotection) Antioxidant prodrugs Susceptible to oxidation

Key Findings :

  • Deprotection with hydrazine hydrate is critical for obtaining the free amine .
N-Methyl-4-(3-aminophenyl)-3-butan-1-amine ()

This compound, synthesized via Heck coupling, demonstrates the impact of aromatic substitution patterns.

Compound Structural Features Synthesis Yield Key Applications Notable Properties
N-Methyl-4-(3-aminophenyl)-3-butan-1-amine Meta-aminophenyl group Not reported Pharmacological intermediates Enhanced electronic delocalization

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